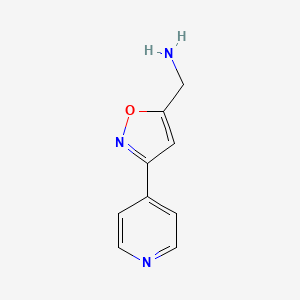![molecular formula C14H16FNO4 B13194048 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a pyrrolidine ring. These features contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the introduction of the benzyloxycarbonyl group and the fluorine atom. One common synthetic route involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate to introduce the benzyloxycarbonyl group. The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzyloxycarbonyl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its fluorine atom can serve as a marker in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound has potential applications in drug discovery and development. Its structural features can be modified to create analogs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules. The pyrrolidine ring can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and reactivity.
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the fluorine atom, which can influence its reactivity and binding affinity to target molecules.
Properties
Molecular Formula |
C14H16FNO4 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c1-14(12(17)18)7-11(15)8-16(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,18) |
InChI Key |
OJJXAHODDQTEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




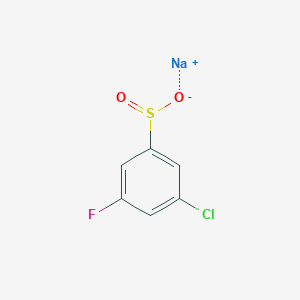


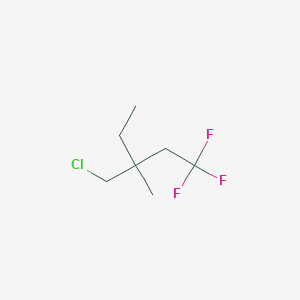
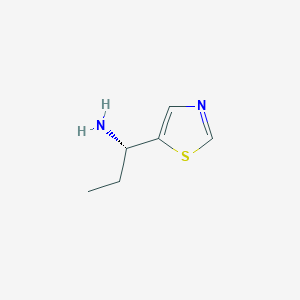
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
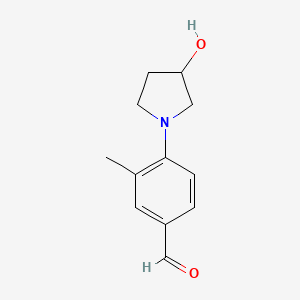
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)


